molecular formula C11H8BNO2S2 B3039070 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid CAS No. 956501-19-2

5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid

Cat. No. B3039070
CAS RN: 956501-19-2
M. Wt: 261.1
InChI Key: CXDWUVFXUHCNPL-UHFFFAOYSA-N
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Description

5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid is a compound that is part of the benzo[d]thiazole family . Benzo[d]thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

The synthesis of compounds containing the benzo[d]thiazole moiety has been increasing steadily due to their utility in various fields . For example, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[d]thiazole ring attached to a thiophene ring via a boronic acid group . The benzo[d]thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The benzo[d]thiazole ring in the molecule provides many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For instance, the polymer PBTPV-OSi containing benzothiazole moiety is synthesized via palladium-catalyzed Heck coupling reaction .

Scientific Research Applications

Electrochromic Properties and Polymer Synthesis

Research indicates that compounds related to 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid play a significant role in the field of electrochromics and polymer synthesis. Notably, thiazolo[5,4-d]thiazole-containing donor-acceptor type alternating copolymers exhibit multichromic properties with low band-gap values, suggesting their potential in electrochromic applications due to their decent electrochromical properties and solution processability (Akpinar, Udum, & Toppare, 2013). Moreover, solution processible polymers containing thiazolothiazole units show multichromic electroactive properties, further emphasizing their importance in electrochromic applications (Akpinar, Udum, & Toppare, 2015).

Organic Chemistry and Chemical Synthesis

The compound and its derivatives are pivotal in organic chemistry, particularly in the construction of complex molecular structures. For instance, the scaffold of benzo[b]thiophene 1,1-dioxides can be constructed via a copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids, revealing the compound's utility in synthesizing structurally intricate molecules (Mao, Zheng, Xia, & Wu, 2016).

Photovoltaic and Optoelectronic Applications

In the realm of energy and electronics, thiophene and its derivatives, related to this compound, are crucial. For example, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells exhibit promising photovoltaic performance, with a notable improvement in light-harvesting capability and photoelectricity conversion efficiency (Han et al., 2015). Additionally, photophysical and computational studies on thiophene substituted 1,3,4-oxadiazole derivatives emphasize their potential in optoelectronic devices due to their active photophysical properties (Naik et al., 2019).

Future Directions

The future directions for the research and development of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid could involve exploring its potential applications in various fields, such as agrochemicals, industrial, and photographic sensitizers . Additionally, further studies could be conducted to understand its mechanism of action and to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

The compound, being a boronic acid derivative, is likely to be involved in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is used in various fields, including medicinal chemistry, to create complex molecules.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon–carbon bonds, a fundamental step in the synthesis of many organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, requires a palladium catalyst and is influenced by the reaction conditions .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is an important organic optoelectronic material with wide applications in organic electronic devices . It can be used as a luminescent layer and photoelectric conversion layer material in devices such as Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . It exhibits excellent optoelectronic properties, such as high fluorescence efficiency, narrow emission spectrum, and excellent carrier transport performance .

Cellular Effects

Its role in organic electronic devices suggests that it may influence cell function by interacting with cellular components involved in light absorption and energy transfer .

Molecular Mechanism

The molecular mechanism of action of 5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid involves its interaction with light and energy transfer processes. As an organic optoelectronic material, it absorbs light and converts it into electrical energy . This process involves the movement of electrons within the molecule, leading to changes in its energy state and the emission of light .

Temporal Effects in Laboratory Settings

The compound is stable in air but is prone to hydrolysis under strong acid and strong alkali conditions Over time, this could lead to changes in its structure and function

Metabolic Pathways

Its use in the synthesis of phosphorescent sensors for the quantification of copper (II) ions suggests that it may interact with enzymes or cofactors involved in copper metabolism.

Transport and Distribution

This compound is soluble in some polar solvents, suggesting that it may be transported and distributed within cells and tissues via these solvents

properties

IUPAC Name

[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BNO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWUVFXUHCNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=NC3=CC=CC=C3S2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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